![molecular formula C11H8FNO3S B2797947 3-[2-(4-Fluorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione CAS No. 870554-59-9](/img/structure/B2797947.png)
3-[2-(4-Fluorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(4-Fluorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione, commonly known as 4-fluoro-2-oxoethyl thiazolidinedione (FOTD), is a promising compound that has been recently studied in the field of chemical synthesis and scientific research applications. FOTD is a heterocyclic compound with a unique structure, which has been found to have several interesting properties. FOTD has been studied in the context of its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.
Aplicaciones Científicas De Investigación
Novel Dispiro Oxindole-Pyrrolizine-Thiazolidine-2,4-dione Hybrids Synthesis
Regioselective synthesis of novel dispiro oxindole–pyrrolizine–thiazolidine-2,4-dione hybrids has been achieved. This synthesis involved the 1,3-dipolar cycloaddition of azomethine ylide, generated from isatin and proline, to a series of thiazolidine-2,4-diones, leading to the formation of these unique hybrids (Ponnuchamy, Kumar, & Sumesh, 2015).
Engineering Luminescent Composite Thin Films
The chemical has been used in the preparation of luminescent properties of PLA blended with thiazolidine-2,4-dione derivatives. This resulted in blue emissive layers, indicating potential use in bioplastic scintillation and as eco-friendly blue emissive layers (Pai & Kunhanna, 2020).
Crystal Structure Analysis
The title compound, featuring the 3-[2-(4-Fluorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione structure, has been analyzed for its crystal structure. This involved examining the conformations and angles between the central imidazolidine-2,4-dione ring and its substituents, contributing to understanding its three-dimensional supramolecular architecture (Mague, Abdel-Aziz, & El-Azab, 2014).
Antimycobacterial Activity
Hybrid heterocycles comprising arylidene thiazolidine-2,4-dione and 1-cyclopropyl-2-(2-fluorophenyl)ethanone have shown promising antimycobacterial activity. These compounds displayed moderate to good activity against Mycobacterium tuberculosis H37Rv (Ponnuchamy, Kanchithalaivan, Kumar, Ali, & Choon, 2014).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with multiple receptors, contributing to their broad-spectrum biological activities .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a variety of mechanisms, potentially including direct binding, modulation of receptor activity, or alteration of enzymatic pathways .
Biochemical Pathways
Related compounds have been found to impact a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
The presence of fluorine in the compound could potentially enhance certain properties of the drug, such as lipophilicity, metabolic stability, and potency .
Result of Action
Based on the biological activities of related compounds, it can be inferred that the compound may have a wide range of effects at the molecular and cellular level, potentially including inhibition of viral replication, modulation of inflammatory responses, and alteration of cellular metabolic processes .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can influence the activity and stability of many compounds .
Propiedades
IUPAC Name |
3-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3S/c12-8-3-1-7(2-4-8)9(14)5-13-10(15)6-17-11(13)16/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFONRUPZVRTSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-oxo-4-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2797866.png)

![1-Ethyl-2-(1H-imidazol-2-yl)-4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazine](/img/structure/B2797869.png)
![1-(4-Fluorobenzoyl)-3-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}azepan-2-one](/img/structure/B2797870.png)
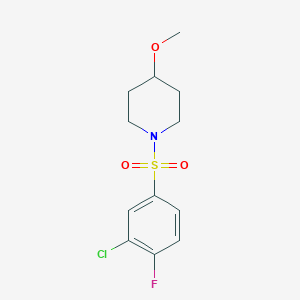
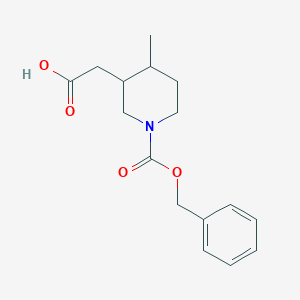
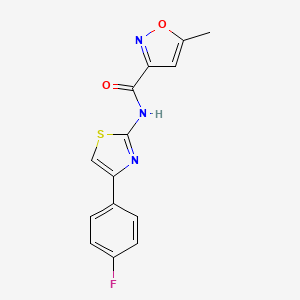
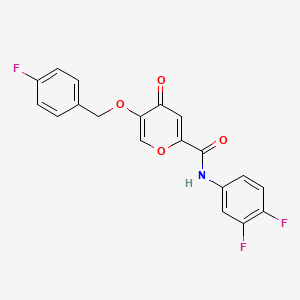
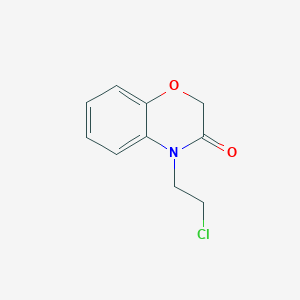
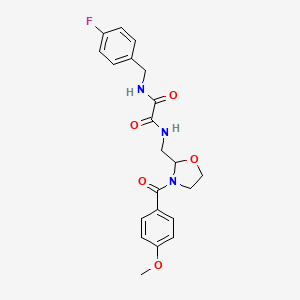

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2797883.png)
![N-(3-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/no-structure.png)